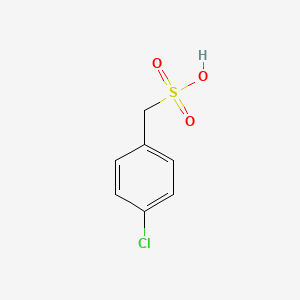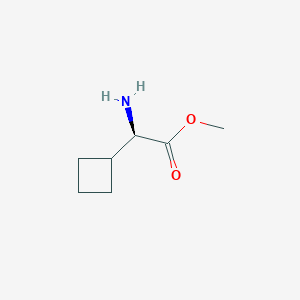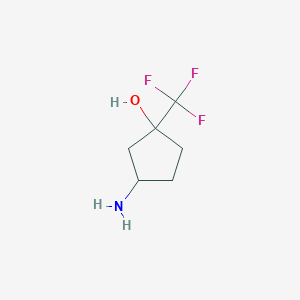
Fmoc-L-phg(4-CL)-OH
Descripción general
Descripción
Fmoc-L-phg(4-CL)-OH, also known as fluorenylmethyloxycarbonyl-L-para-chlorophenylglycine, is a derivative of phenylglycine. This compound is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The presence of the fluorenylmethyloxycarbonyl group allows for easy removal under mild conditions, making it a valuable tool in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-phg(4-CL)-OH typically involves the protection of the amino group of L-para-chlorophenylglycine with the fluorenylmethyloxycarbonyl group. This can be achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-phg(4-CL)-OH undergoes various chemical reactions, including:
Oxidation: The para-chlorophenyl group can be oxidized under specific conditions.
Reduction: The fluorenylmethyloxycarbonyl group can be reduced to remove the protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the para-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation in the presence of a palladium catalyst is a common method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of para-chlorobenzoic acid derivatives.
Reduction: Removal of the fluorenylmethyloxycarbonyl group, yielding free L-para-chlorophenylglycine.
Substitution: Formation of various substituted para-chlorophenylglycine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-L-phg(4-CL)-OH is primarily used in the synthesis of peptides. Its ability to protect amino groups allows for the sequential addition of amino acids, facilitating the creation of complex peptide chains.
Biology
In biological research, this compound is used to study protein interactions and functions. The synthesized peptides can be used as probes or inhibitors in various biological assays.
Medicine
In medicine, peptides synthesized using this compound are explored for their therapeutic potential. These peptides can act as drugs or drug delivery agents, targeting specific proteins or pathways in the body.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials. These materials have applications in biotechnology, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of Fmoc-L-phg(4-CL)-OH involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of L-para-chlorophenylglycine, preventing unwanted reactions during the synthesis process. This protection is crucial for the stepwise addition of amino acids, ensuring the correct sequence and structure of the final peptide.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-tyrosine: Similar in structure but with a hydroxyl group on the phenyl ring.
Fmoc-L-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
Fmoc-L-phg(4-CL)-OH is unique due to the presence of the para-chlorophenyl group, which imparts distinct chemical properties. This group can participate in specific interactions and reactions, making this compound a valuable compound in specialized peptide synthesis applications.
Propiedades
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPCQNPEZKEZGX-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143639 | |
| Record name | (αS)-4-Chloro-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260590-28-0 | |
| Record name | (αS)-4-Chloro-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260590-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-4-Chloro-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


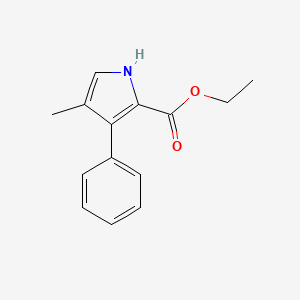
![tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B3046492.png)
![Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3046493.png)
![3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B3046494.png)
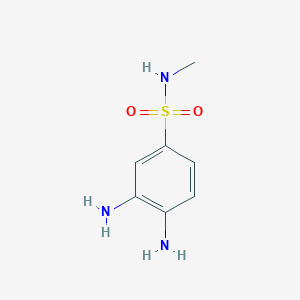
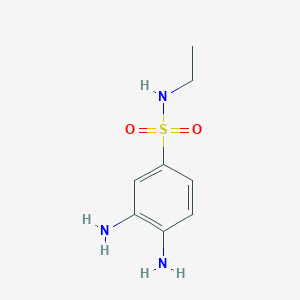
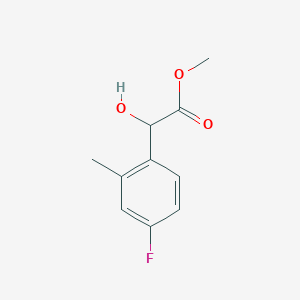
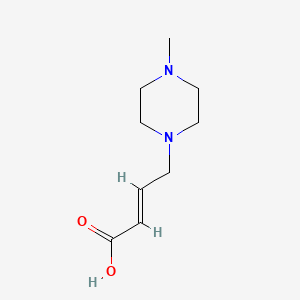
![(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B3046503.png)
![5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B3046506.png)
![1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3046507.png)
